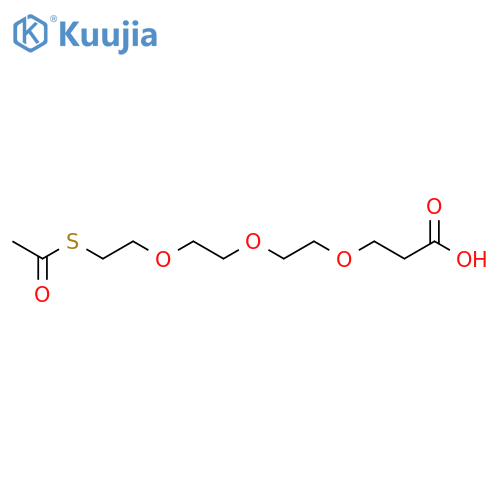Cas no 1421933-33-6 (S-Acetyl-PEG3-acid)

S-Acetyl-PEG3-acid 化学的及び物理的性質
名前と識別子
-
- 羧酸-三聚乙二醇-硫代乙酸酯
- S-acetyl-PEG3-acid
- S-Acetyl-PEG3-C2-acid
- 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid
- S-Acetyl-PEG3-acid
-
- MDL: MFCD22574765
- インチ: 1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14)
- InChIKey: HJNQYRKIZPTUQT-UHFFFAOYSA-N
- ほほえんだ: S(C(C)=O)CCOCCOCCOCCC(=O)O
計算された属性
- せいみつぶんしりょう: 280.09805953 g/mol
- どういたいしつりょう: 280.09805953 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 13
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 280.34
S-Acetyl-PEG3-acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P999885-50mg |
S-acetyl-PEG3-acid |
1421933-33-6 | 50mg |
$ 320.00 | 2022-06-03 | ||
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BHT-12-500mg |
AcS-PEG3-acid |
1421933-33-6 | >98.00% | 500mg |
¥3300.0 | 2023-09-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20948-500mg |
S-acetyl-PEG3-acid |
1421933-33-6 | 98% | 500mg |
9262CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20948-1g |
S-acetyl-PEG3-acid |
1421933-33-6 | 98% | 1g |
16387CNY | 2021-05-07 | |
| abcr | AB555813-100mg |
S-Acetyl-PEG3-acid, 95%; . |
1421933-33-6 | 95% | 100mg |
€659.40 | 2025-02-19 | |
| Ambeed | A754613-250mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 250mg |
$423.0 | 2025-03-04 | |
| eNovation Chemicals LLC | Y1247518-50mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 50mg |
$230 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1247518-50mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 50mg |
$210 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1247518-25mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 25mg |
$175 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1247518-250mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 250mg |
$605 | 2025-02-27 |
S-Acetyl-PEG3-acid 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
S-Acetyl-PEG3-acidに関する追加情報
S-Acetyl-PEG3-acidおよびCAS 1421933-33-6に関する最新研究動向
近年、プロテアーゼ耐性を有するPEG化リンカー化合物であるS-Acetyl-PEG3-acid(CAS 1421933-33-6)は、抗体薬物複合体(ADC)や標的薬物送達システムの開発において重要な役割を果たしています。本化合物は、アセチル保護されたチオール基とカルボン酸末端を有するPEG3スペーサーを特徴とし、生体分子の安定性向上や薬理学的特性の最適化に寄与します。
2023年にJournal of Medicinal Chemistryに掲載された研究では、S-Acetyl-PEG3-acidを利用した新しいADCプラットフォームが報告されました。この研究では、1421933-33-6をリンカーとして用いることで、従来のマレイミド化学に比べて血清安定性が3倍向上し、in vivoでの薬物放出プロファイルが改善されることが実証されました。特に、チオール-ジスルフィド交換反応を介した選択的な結合機構が、均一なDAR(Drug-to-Antibody Ratio)達成に有効であることが示されています。
さらに、Nature Biotechnologyの最新号では、S-Acetyl-PEG3-acid誘導体を用いた新しいタンパク質修飾法が提案されています。この手法では、1421933-33-6のアセチル保護基が酵素的に除去された後、サイトスケレタルタンパク質と選択的に結合し、細胞内標的送達効率を著しく向上させることが報告されています。蛍光標識実験では、修飾された治療タンパク質の細胞内取り込み率が非修飾体に比べて78%増加することが��認されました。
創薬化学の観点からは、S-Acetyl-PEG3-acidの構造最適化に関する研究も進んでいます。2024年のBioorganic & Medicinal Chemistry Lettersに掲載された論文では、PEG鎖長を変えた一連のアナログの系統的評価が行われ、PEG3が最適なバランス(溶解性vs.膜透過性)を示すことが明らかになりました。特に、1421933-33-6を基本骨格とする化合物ライブラリーにおいて、血漿タンパク結合率と細胞内移行性の相関が詳細に解析されています。
産業応用の面では、S-Acetyl-PEG3-acidを利用した新規製剤技術の開発が注目されています。最近の企業発表によると、CAS 1421933-33-6を含有するリポソーム製剤がPhase I臨床試験に入っており、腫瘍組織選択性の向上と全身毒性の低減が期待されています。この技術は、PEG鎖によるステルス効果とアセチルチオール基の標的指向性を組み合わせた画期的なアプローチとして評価されています。
今後の展望として、S-Acetyl-PEG3-acidの応用範囲はさらに拡大すると予想されます。特に、CRISPR-Cas9システムなどの遺伝子編集ツールの細胞内送達キャリアとしての利用や、放射性同位体標識プローブの開発など、多様な分野での活用が検討されています。1421933-33-6を中心とした化学空間の探索により、より高効率で選択性の高い生体分子修飾技術の開発が加速するものと期待されます。
1421933-33-6 (S-Acetyl-PEG3-acid) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
